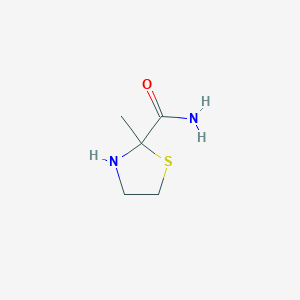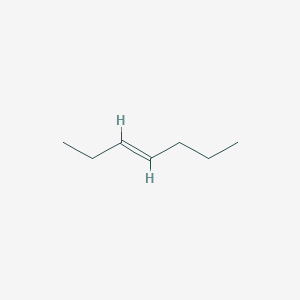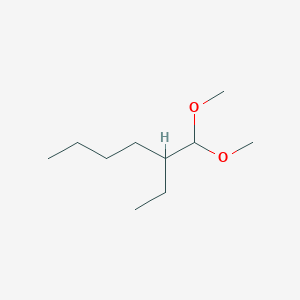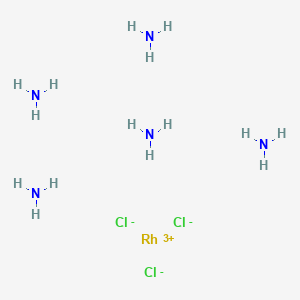
Iodure d'indium(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(I) iodide is a binary inorganic compound composed of indium and iodine, with the chemical formula InI. This compound is known for its promising applications in various fields, including room temperature detectors for X-rays and gamma rays, infrared optical materials, and gas sensors .
Applications De Recherche Scientifique
Indium(I) iodide has a wide range of applications in scientific research:
Room Temperature Detectors: Used in X-ray and gamma-ray detectors due to its high average atomic number and large bandgap.
Infrared Optical Materials: Proposed for use in infrared optical and acousto-optical materials.
Gas Sensors: Utilized as a gas sensor material.
Photovoltaic Materials: Explored as a lead-free perovskite-inspired material for photovoltaic applications.
Organic Reactions: Acts as a reducing agent in various organic reactions.
Mécanisme D'action
Target of Action
Indium(I) iodide, also known as iodoindium or indium monoiodide, is a binary inorganic compound of indium metal and iodine . It is primarily used as a reagent in various organic reactions . The primary targets of Indium(I) iodide are the reactants in these organic reactions, where it acts as a catalyst .
Mode of Action
Indium(I) iodide interacts with its targets by facilitating the breaking and forming of bonds during the reaction process . It can propagate some organic reactions, such as cyclization and cleavage of diselenide or disulfide . It can also be used to prepare indium-containing complexes .
Biochemical Pathways
The specific biochemical pathways affected by Indium(I) iodide depend on the nature of the organic reactions it is involved in. As a catalyst, it accelerates the reaction rate by lowering the activation energy, thereby influencing the reaction pathway .
Pharmacokinetics
It’s important to note that indium(i) iodide is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.
Result of Action
The result of Indium(I) iodide’s action is the successful progression of the organic reactions it catalyzes. By facilitating the breaking and forming of bonds, it enables the transformation of reactants into desired products .
Méthodes De Préparation
Indium(I) iodide can be synthesized through several methods:
Direct Reaction: Indium metal reacts with iodine or indium(III) iodide in a vacuum at temperatures ranging from 300°C to 400°C.
Industrial Production: A new method involves reacting indium metal with iodine at atmospheric pressure in a quartz apparatus at 400°C, followed by purification through distillation.
Analyse Des Réactions Chimiques
Indium(I) iodide undergoes various chemical reactions:
Oxidation: Indium(I) iodide can be oxidized to form indium(III) iodide.
Reduction: It acts as a reducing agent in organic reactions.
Substitution: Indium(I) iodide can participate in substitution reactions, forming different indium-containing complexes.
Common Reagents and Conditions: Typical reagents include iodine, indium(III) iodide, and mercury(II) iodide.
Comparaison Avec Des Composés Similaires
Indium(I) iodide is compared with other metal iodides such as mercury(II) iodide, lead(II) iodide, and bismuth(III) iodide:
Mercury(II) Iodide: Unlike mercury(II) iodide, indium monoiodide is not poisonous.
Lead(II) Iodide: Indium(I) iodide does not have destructive solid-state phase changes, unlike lead(II) iodide.
Bismuth(III) Iodide: Indium(I) iodide does not tend to form polytypes, unlike bismuth(III) iodide.
Indium(I) iodide stands out due to its non-toxic nature, stability, and versatility in various applications.
Propriétés
Numéro CAS |
13966-94-4 |
|---|---|
Formule moléculaire |
IIn |
Poids moléculaire |
241.722 g/mol |
Nom IUPAC |
indium(1+);iodide |
InChI |
InChI=1S/HI.In/h1H;/q;+1/p-1 |
Clé InChI |
FOVZCYAIUZHXGB-UHFFFAOYSA-M |
SMILES |
[In]I |
SMILES canonique |
[In+].[I-] |
Key on ui other cas no. |
13966-94-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















